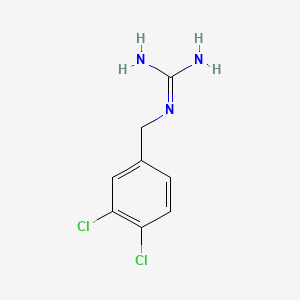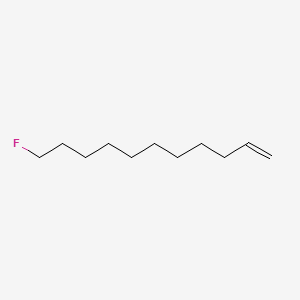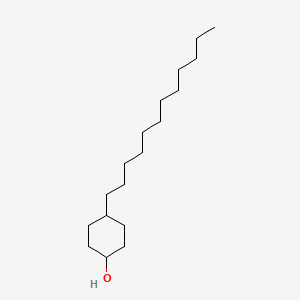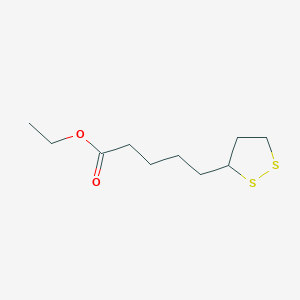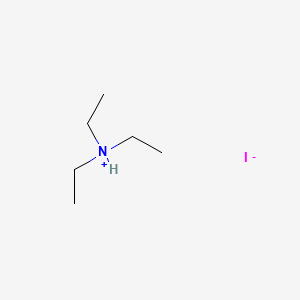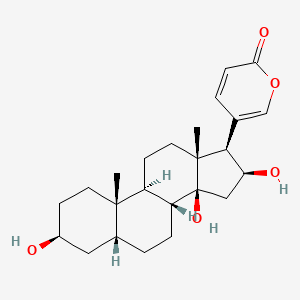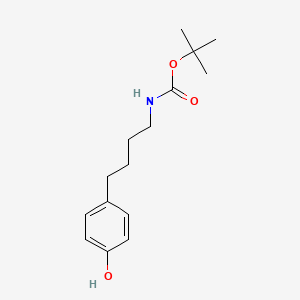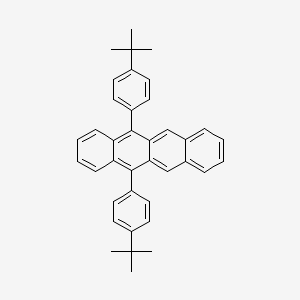
5,12-Bis(4-tert-butylphenyl)tetracene
Overview
Description
5,12-Bis(4-tert-butylphenyl)tetracene is a research compound with the molecular formula C38H36 and a molecular weight of 492.7 g/mol. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Preparation Methods
The synthesis of 5,12-Bis(4-tert-butylphenyl)tetracene typically involves the reaction of tetracene with 4-tert-butylphenyl groups under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods are not widely documented, but laboratory-scale synthesis usually involves standard organic synthesis techniques.
Chemical Reactions Analysis
5,12-Bis(4-tert-butylphenyl)tetracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, leading to changes in its electronic states and molecular structure.
Substitution: Substitution reactions involving the tert-butylphenyl groups can be carried out under appropriate conditions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,12-Bis(4-tert-butylphenyl)tetracene has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): This compound is used in the development of OLEDs due to its strong blue light emission in diluted solutions and green luminance in the solid state.
Electronic States and Structural Changes: Research on this compound and its derivatives reveals significant changes in electronic and molecular structures upon oxidation, which can be fine-tuned by varying substituents.
Crystal Structure and Molecular Arrangement: Studies on related compounds provide insights into the unique molecular interactions and structural formations of this compound.
Mechanism of Action
The mechanism of action of 5,12-Bis(4-tert-butylphenyl)tetracene involves its electronic properties and molecular interactions. The compound’s structure leads to enhanced fluorescence due to the formation of a delocalized excited state in multibranch structures. This property is particularly useful in OLED applications, where efficient light emission is crucial.
Comparison with Similar Compounds
5,12-Bis(4-tert-butylphenyl)tetracene can be compared with other similar compounds, such as:
5,12-Diphenyl-6,11-bis(thien-2-yl)tetracene: This compound has a similar tetracene core but different substituents, leading to unique molecular interactions and structural formations.
5,12-bis(2,4,6-tri-tert-butylphenyl)tetracene: This compound contains additional tert-butyl groups, resulting in different electronic and molecular properties.
These comparisons highlight the uniqueness of this compound in terms of its electronic properties and applications in organic electronics.
Properties
IUPAC Name |
5,12-bis(4-tert-butylphenyl)tetracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36/c1-37(2,3)29-19-15-25(16-20-29)35-31-13-9-10-14-32(31)36(26-17-21-30(22-18-26)38(4,5)6)34-24-28-12-8-7-11-27(28)23-33(34)35/h7-24H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVRXAIGFRABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624923 | |
| Record name | 5,12-Bis(4-tert-butylphenyl)tetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478799-46-1 | |
| Record name | 5,12-Bis(4-tert-butylphenyl)tetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


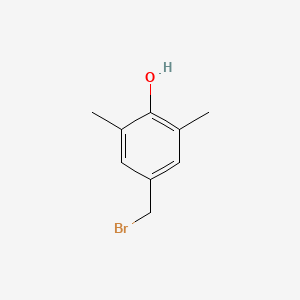
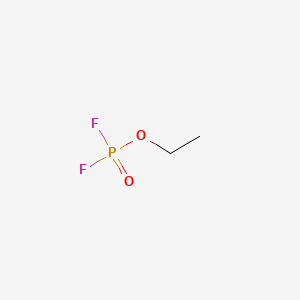

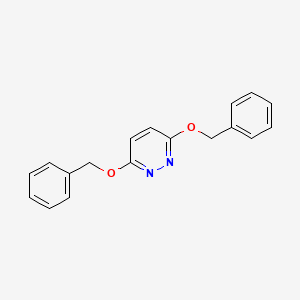
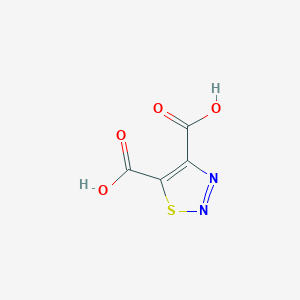
![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)
![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)
